7-Methoxytryptamine
Overview
Description
7-Methoxytryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants and animals. It is structurally related to the neurotransmitter serotonin and the hormone melatonin. This compound is known for its potential psychoactive properties and has been studied for its various biological effects .
Mechanism of Action
Target of Action
7-Methoxytryptamine, also known as Melatonin, primarily targets the Melatonin receptors MT1 and MT2 . These receptors are predominantly expressed in many mammalian organs and play a crucial role in various physiological processes .
Mode of Action
This compound interacts with its targets, the MT1 and MT2 receptors, causing inhibition of the adenylate cyclase/cAMP activity and increases phospholipase C/IP3 action . This interaction results in a variety of physiological responses, including the regulation of sleep patterns, mood, and circadian rhythms .
Biochemical Pathways
The synthesis of this compound involves the hydroxylation of the essential amino acid tryptophan at carbon 5, forming 5-hydroxytryptophan by tryptophan hydroxylase . This compound is then decarboxylated to form serotonin . Additionally, an alternative pathway involving the cytochrome P450 2D (CYP2D)-catalyzed O-demethylation of 5-methoxytryptamine to serotonin has been shown in vitro .
Pharmacokinetics
This compound is synthesized in the pineal gland from the amino acid tryptophan . Its synthesis and secretion are suppressed by light and enhanced by darkness, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle .
Result of Action
The action of this compound results in a variety of physiological effects. It acts as an antioxidant and scavenges excessive free radicals generated in the body . It also plays roles in oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Furthermore, it preserves SRF and MRTFA, thereby attenuating SMC phenotypic switch by blocking p38 MAPK and NF-κB activation .
Action Environment
The action of this compound is influenced by environmental factors, particularly the light/dark cycle. Its production and release are controlled by this cycle; light inhibits the production whereas darkness stimulates it . Maternal this compound also programs the fetuses’ behavior and physiology to cope with the environmental light/dark cycle and season after birth .
Biochemical Analysis
Biochemical Properties
It is a multifunctional indolamine compound synthesized mainly from the metabolism of tryptophan via serotonin . It plays a role in many physiological events, such as synchronizing circadian rhythms, reproduction, preserving the integrity of the gastrointestinal system with an anti-ulcerative effect in tissues and organs from which it is produced .
Cellular Effects
7-Methoxytryptamine has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a powerful antioxidant and anti-apoptotic agent that prevents oxidative and nitrosative damage to all macromolecules due to its ability to form in metabolic activities, directly excrete toxic oxygen derivatives, and reduce the formation of reactive oxygen and nitrogen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a chronobiotic material, which proportionally acts as a rhythmic stabilizer of the body . Its production and release are controlled by light-dark cycle; the light inhibits the production whereas darkness stimulates it .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the acute and post-acute effects of 5-MeO-DMT, a compound similar to this compound, have been compared to those induced by epileptiform activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For example, melatonin has been shown to significantly improve the behavior and pathological results of subarachnoid hemorrhage animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels. For instance, it is synthesized from low-cost l-Trp in E. coli .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, it has the capacity to pass through all biological membranes due to its small molecular size and high lipophilicity and it is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxytryptamine typically involves the methylation of tryptamine. One common method is the reaction of tryptamine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to produce this compound .
Industrial Production Methods: Industrial production of this compound can involve biocatalytic processes. For example, the use of engineered microbial systems, such as Saccharomyces cerevisiae, has been explored for the production of tryptamine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxytryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include various substituted tryptamines and indole derivatives, which have diverse biological activities .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: It has been investigated for its role in neurotransmission and its potential effects on the central nervous system.
Medicine: Research has explored its potential therapeutic effects, including its use as an antidepressant and anxiolytic agent.
Industry: It is used in the production of various pharmaceuticals and as a research chemical .
Comparison with Similar Compounds
5-Methoxytryptamine: Similar in structure but differs in the position of the methoxy group.
N,N-Dimethyltryptamine (DMT): A well-known psychoactive compound with a similar core structure.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness: 7-Methoxytryptamine is unique due to its specific methoxy substitution at the 7-position, which influences its pharmacological profile and receptor binding affinity. This structural difference can result in distinct biological effects compared to other tryptamine derivatives .
Properties
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIGHUQQNOCAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-04-6 | |
Record name | 7-Methoxytryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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